Cas no 920453-86-7 (3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine)

3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine is a synthetic organic compound with notable structural features. It exhibits a unique 6-membered pyridazine ring substituted with 4-fluorophenyl and 4-methoxyphenyl groups, providing distinct electronic properties. This compound is of interest in medicinal chemistry for its potential applications in drug discovery, particularly in the development of novel therapeutic agents. Its structural complexity and electronic characteristics make it a valuable tool for researchers in the field.
3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine structure
920453-86-7 structure
Product Name:3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine
CAS No:920453-86-7
MF:C18H15FN2OS
MW:326.387906312943
CID:6400115
PubChem ID:41503059
Update Time:2025-06-25

3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine
    • Pyridazine, 3-[[(4-fluorophenyl)methyl]thio]-6-(4-methoxyphenyl)-
    • 920453-86-7
    • 3-[(4-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine
    • AKOS024618254
    • 3-((4-fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine
    • F1899-0427
    • 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDAZINE
    • Inchi: 1S/C18H15FN2OS/c1-22-16-8-4-14(5-9-16)17-10-11-18(21-20-17)23-12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3
    • InChI Key: TUMNPTDGCQLKKY-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC(=CC=2)OC)N=N1)CC1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 326.08891244g/mol
  • Monoisotopic Mass: 326.08891244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 60.3Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 528.2±50.0 °C(Predicted)
  • pka: 1.53±0.10(Predicted)

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Additional information on 3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine

Introduction to 3-{(4-Fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine (CAS No. 920453-86-7)

3-{(4-Fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine, with the CAS number 920453-86-7, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The unique structural features of this compound, including the fluorophenyl and methoxyphenyl substituents, contribute to its distinct chemical and biological properties.

The synthesis of 3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine typically involves a multi-step process that includes the formation of the pyridazine ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development purposes.

In terms of its chemical structure, the presence of the fluorine atom in the 4-fluorophenyl group and the methoxy group in the 4-methoxyphenyl substituent plays a crucial role in modulating the compound's pharmacological properties. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, while methoxy groups can influence the electronic properties and solubility. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

3-{(4-Fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine has been studied for its biological activities, particularly in the context of its anti-inflammatory and anti-cancer properties. Preclinical studies have shown that this compound exhibits potent inhibitory effects on various inflammatory pathways, including the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action of 3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine is not yet fully understood, but recent research has provided some insights. Studies have indicated that this compound may target specific signaling pathways involved in inflammation and cancer progression. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Furthermore, it may interfere with cell cycle progression and induce apoptosis in cancer cells.

In addition to its therapeutic potential, 3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine has also been explored for its use as a chemical probe in biological research. Its unique structure makes it a valuable tool for investigating the role of specific molecular targets in various biological processes. For example, it has been used to study the interactions between small molecules and protein targets involved in signal transduction pathways.

The safety profile of 3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully assess its safety and efficacy in humans.

In conclusion, 3-{(4-fluorophenyl)methylsulfanyl}-6-(4-methoxyphenyl)pyridazine (CAS No. 920453-86-7) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge, paving the way for innovative treatments for various diseases.

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